3-hydroxy-2-(phenoxymethyl)quinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-(phenoxymethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15-12-8-4-5-9-13(12)16-14(17(15)19)10-20-11-6-2-1-3-7-11/h1-9,19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBENNQKBLNFIRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(phenoxymethyl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with phenoxyacetic acid under acidic or basic conditions. The reaction is often catalyzed by a suitable acid or base, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the quinazolinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(phenoxymethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a dihydroquinazolinone.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinazolinones, and various substituted quinazolinones, depending on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of quinazolinone derivatives, including 3-hydroxy-2-(phenoxymethyl)quinazolin-4(3H)-one, as effective anticancer agents.
- Mechanism of Action : These compounds often act as inhibitors of key protein kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). For instance, derivatives designed with specific substitutions at the 2 and 3 positions have shown enhanced activity against cancer cell lines by affecting cell cycle regulation and inducing apoptosis .
- Case Studies : In a study evaluating a series of quinazolinone derivatives, certain compounds demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and SMMC-7721 (liver cancer). Notably, one derivative was observed to induce late apoptosis in A549 cells at high concentrations .
| Compound | Cancer Cell Line | IC50 Value |
|---|---|---|
| Compound 5g | A549 | Not specified |
| Compound 5k | PC-3 | Not specified |
| Compound 5l | SMMC-7721 | Not specified |
Antimicrobial Properties
Quinazolinone derivatives have been explored for their antimicrobial properties, addressing the urgent need for new antimicrobial agents due to rising resistance to existing drugs.
- Synthesis and Evaluation : Research has focused on synthesizing novel derivatives that exhibit broad-spectrum antimicrobial activity. For instance, studies have shown that certain substitutions on the quinazolinone scaffold can enhance antibacterial efficacy against resistant strains .
- Mechanisms : The antimicrobial action is often attributed to multiple mechanisms, including disruption of bacterial cell walls and interference with essential metabolic pathways.
Other Therapeutic Applications
Beyond anticancer and antimicrobial effects, this compound has been investigated for various other therapeutic uses:
- Anti-inflammatory Effects : Quinazolinones have been noted for their anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases .
- Anticonvulsant Activity : Some derivatives have shown promise in treating seizure disorders, indicating their potential as anticonvulsants .
Mechanism of Action
The mechanism of action of 3-hydroxy-2-(phenoxymethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Key Observations :
However, amino-substituted derivatives (e.g., 3-amino-2-(phenoxymethyl)-quinazolinone) serve as precursors to bioactive CDK2 inhibitors (e.g., compounds 4a–c), suggesting that substitution at C3 can be tailored for specific therapeutic targets . Thione derivatives (C4=S) exhibit stronger antiproliferative activity than ketones (C4=O), as seen in 3-amino-2-pentylquinazolin-4(3H)-thione, which showed "very strong" activity against MCF-7 cancer cells .
Position 2 Substituents: Phenoxymethyl groups (ether linkage) may offer metabolic stability compared to thioether or triazole-linked substituents. For example, 2-(1H-1,2,3-triazolyl)methylthio derivatives demonstrated high antimicrobial activity (e.g., 86% yield) but require complex Cu@Py-Oxa@SPION catalysis . S-Substituted derivatives (e.g., 2-(aliphatic-thio)quinazolinones) showed superior carbonic anhydrase II (hCA II) inhibition (KI = 6.4–14.2 nM) compared to benzylthio analogs (KI = 66.5–173.4 nM), highlighting the importance of aliphatic vs. aromatic substituents .
Pharmacological Profiles
Analgesic and Anti-inflammatory Activity :
- Hydrazino Derivatives: Compounds like 2-(1-methylbutylidene)-hydrazino-3-(4-methoxyphenyl)-quinazolinone (A3) showed moderate anti-inflammatory activity (65% inhibition vs. diclofenac sodium’s 70%) . In contrast, the hydroxyl group in the target compound may reduce ulcerogenicity compared to hydrazino derivatives, which are associated with mild gastrointestinal side effects .
- Isoxazole Coupled Derivatives: 2-Methyl-3-(4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)phenyl)quinazolinone (5e) exhibited potent anti-inflammatory and antimicrobial activity, suggesting that electron-withdrawing groups (e.g., trifluoromethyl) enhance efficacy .
Anticancer Activity :
- Triazole-Quinazolinone Hybrids: 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one demonstrated cytotoxicity against cancer cell lines, likely due to triazole’s ability to chelate metal ions or interact with DNA . The phenoxymethyl group in the target compound may offer a different mechanism, such as modulating kinase activity.
Biological Activity
3-Hydroxy-2-(phenoxymethyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds recognized for their extensive biological activities. This compound exhibits potential therapeutic applications across various domains, including antiviral, antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a quinazolinone core with a hydroxyl group at the 3-position and a phenoxymethyl substituent at the 2-position. The presence of these functional groups is crucial for its biological activity.
The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. It can inhibit enzyme activity by binding to active sites or allosteric sites, thus blocking substrate access or altering enzyme conformation. This inhibition disrupts various biochemical pathways, leading to its therapeutic effects.
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinazolinones. For instance, derivatives similar to this compound have shown significant inhibitory activity against viruses such as vaccinia and adenovirus. One study reported that certain synthesized quinazolines exhibited an EC50 value as low as 1.7 μM against vaccinia virus, indicating potent antiviral properties .
Antimicrobial Activity
Quinazolinone derivatives are also noted for their antimicrobial properties. Research has demonstrated that these compounds can act against a range of bacterial strains. A study focused on synthesizing novel quinazolin derivatives found that several exhibited significant antimicrobial activity compared to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in various in vitro studies. Compounds in this class have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other related compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 2,3-Dihydroquinazolin-4(1H)-one | Antiviral, Antimicrobial | Broad spectrum activity |
| 4(3H)-Quinazolinone | Anti-inflammatory, Anticancer | Diverse therapeutic applications |
| 2-Phenylquinazolin-4(3H)-one | Enzyme inhibitor | Potential for drug development |
| This compound | Antiviral, Antimicrobial, Anticancer | Unique substitution pattern enhances activity |
Case Studies
- Antiviral Efficacy : A study conducted by researchers evaluated the antiviral efficacy of synthesized quinazolines against adenovirus. The compound exhibited an EC50 value lower than established antiviral agents, showcasing its potential as a new therapeutic option .
- Antimicrobial Evaluation : Another investigation synthesized various quinazolin derivatives and assessed their antimicrobial properties against resistant bacterial strains. The results indicated that certain derivatives had comparable or superior efficacy compared to conventional antibiotics .
Q & A
Q. What are the optimized synthetic routes for 3-hydroxy-2-(phenoxymethyl)quinazolin-4(3H)-one, and how do reaction conditions influence yield?
Microwave-assisted synthesis significantly enhances yields and reduces reaction times compared to conventional heating. For example, microwave irradiation improved yields of structurally similar 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by ~20% while cutting reaction times from hours to minutes . Key parameters include solvent choice (polar solvents like DMF enhance microwave absorption), temperature control, and catalyst selection. Green synthesis approaches using oxygen as an oxidant and t-BuONa as a base have also been explored for quinazolinone derivatives, achieving up to 84% yield under mild conditions .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
Use a combination of spectroscopic and crystallographic methods:
- NMR : Analyze , , and DEPT-135 spectra to confirm proton environments and carbon hybridization (e.g., differentiation between aromatic and methylene protons) .
- XRD : Single-crystal X-ray diffraction resolves regiochemistry and hydrogen bonding patterns, as demonstrated for 3-methyl-2-(3,3,3-trichloro-2-hydroxypropyl)quinazolin-4(3H)-one .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- Decontamination : Rinse spills with water and neutralize with 5% acetic acid.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How do substituents on the quinazolin-4(3H)-one core modulate biological activity, such as antifungal or anti-inflammatory effects?
Substituent position and electronic properties critically influence activity:
- Antifungal Activity : 2-Phenylmethyl-3-(3-trifluoromethylphenyl) derivatives show enhanced activity against Rhizoctonia solani due to electron-withdrawing CF groups stabilizing receptor interactions .
- Anti-inflammatory Activity : 2-(5-Morpholin-4-yl-thiophene-2-yl) derivatives inhibit NF-κB and AP-1 pathways by forming hydrogen bonds (e.g., 2.01 Å with ARG 180) in computational docking studies .
- Methodological Tip : Use molecular docking (e.g., AutoDock Vina) and QSAR models to predict substituent effects before synthesis .
Q. What computational strategies are effective in predicting binding interactions between this compound and target proteins?
- Docking Simulations : Identify binding poses and interaction energies with residues like ARG 180 and ALA 201 in the 4COF receptor (e.g., hydrogen bond distances ≤2.11 Å) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess complex stability under physiological conditions.
- Free Energy Calculations : Use MM-PBSA to quantify binding affinities, focusing on van der Waals and electrostatic contributions .
Q. How can contradictory data on biological activity across studies be resolved?
- Control Experiments : Verify assay conditions (e.g., MIC values vary with fungal strain and culture medium) .
- Structural Confirmation : Ensure synthesized compounds match intended structures via XRD or 2D NMR, as impurities from side reactions (e.g., incomplete ring closure) may skew results .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC normalized to positive controls) .
Q. What green chemistry approaches are viable for scaling up quinazolin-4(3H)-one synthesis?
- Solvent-Free Microwave Synthesis : Reduces waste and energy use while maintaining yields >75% .
- Oxidative Coupling : Utilize benzyl alcohol and 2-aminobenzamide with O as a green oxidant, achieving 84% yield without transition-metal catalysts .
- Flow Chemistry : Continuous-flow reactors minimize reaction times and improve reproducibility for intermediates like 2-hydrazinoquinazolinones .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
